molecular formula C9H6O4 B11812861 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid

3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B11812861
M. Wt: 178.14 g/mol
InChI Key: TYDQRLBBPGJRJC-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the construction of the benzofuran ring followed by functionalization at specific positions. One common method includes the Claisen rearrangement, where an allyl vinyl ether undergoes thermal rearrangement to form the benzofuran core

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage. This can lead to cell death in cancer cells that rely on PARP-1 for survival . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PARP-1 and its potential in therapeutic applications set it apart from other benzofuran derivatives .

Properties

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

3-oxo-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C9H6O4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2,(H,11,12)

InChI Key

TYDQRLBBPGJRJC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC=C2)C(=O)O

Origin of Product

United States

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